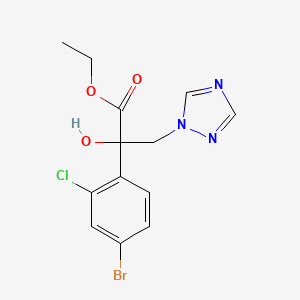
Chembl4173371
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chembl4173371 is a small molecule inhibitor that targets the protein kinase B-RAF, which is involved in the MAPK/ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the pathway has been implicated in a variety of diseases, including cancer. Chembl4173371 has shown promise as a potential therapeutic agent for the treatment of cancer, and several studies have investigated its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
Chembl4173371 inhibits the activity of B-RAF by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets in the MAPK/ERK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Chembl4173371 has also been shown to have effects on normal cells. It has been reported to induce autophagy in human endothelial cells, which may have implications for its use in cancer therapy. It has also been shown to have anti-inflammatory effects in mouse models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using Chembl4173371 in lab experiments is its specificity for B-RAF. This allows researchers to study the effects of inhibiting this specific kinase without affecting other pathways. However, one limitation is its relatively low potency compared to other B-RAF inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects.
Future Directions
Several directions for future research on Chembl4173371 have been proposed. One area of interest is the development of combination therapies with other targeted agents or chemotherapy drugs. Another area is the investigation of the mechanisms of resistance to B-RAF inhibitors, which could lead to the development of new strategies to overcome resistance. Finally, the development of more potent and selective B-RAF inhibitors could improve the efficacy of these agents in the treatment of cancer.
Synthesis Methods
The synthesis of Chembl4173371 has been described in several publications. The most common method involves the reaction of 4-bromo-2-chloro-5-nitrophenylamine with 4-(4-aminopiperidin-1-yl)-1H-pyrazole-3-carboxamide in the presence of a palladium catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product.
Scientific Research Applications
Chembl4173371 has been studied extensively in vitro and in vivo for its potential as a therapeutic agent for cancer. In preclinical studies, it has shown efficacy against a variety of cancer cell lines, including melanoma, lung cancer, and colorectal cancer. It has also been shown to inhibit tumor growth in mouse models of cancer.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGOOTCGUHUYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)

![2-{2-[(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B2571734.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide](/img/structure/B2571739.png)
![Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2571741.png)

![6-Acetyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2571744.png)
![2,5-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571745.png)
![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2571747.png)

![2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide](/img/structure/B2571750.png)